BenchChemオンラインストアへようこそ!

N-(2-bromo-4-methylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Lipophilicity ADME Prediction Membrane Permeability

N-(2-Bromo-4-methylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide (CAS 304888-43-5) is a small-molecule benzodioxine carboxamide with the molecular formula C16H14BrNO3 and a molecular weight of 348.19 g/mol. It features a 2,3-dihydro-1,4-benzodioxine core linked via a carboxamide bond to a 2-bromo-4-methylphenyl substituent, and is supplied as a racemic mixture with typical purity ≥95%.

Molecular Formula C16H14BrNO3
Molecular Weight 348.19 g/mol
Cat. No. B4970218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-bromo-4-methylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Molecular FormulaC16H14BrNO3
Molecular Weight348.19 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC(=O)C2COC3=CC=CC=C3O2)Br
InChIInChI=1S/C16H14BrNO3/c1-10-6-7-12(11(17)8-10)18-16(19)15-9-20-13-4-2-3-5-14(13)21-15/h2-8,15H,9H2,1H3,(H,18,19)
InChIKeyGXKIORLQMXWUCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Bromo-4-methylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide (CAS 304888-43-5): Procurement-Relevant Physicochemical and Structural Overview


N-(2-Bromo-4-methylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide (CAS 304888-43-5) is a small-molecule benzodioxine carboxamide with the molecular formula C16H14BrNO3 and a molecular weight of 348.19 g/mol . It features a 2,3-dihydro-1,4-benzodioxine core linked via a carboxamide bond to a 2-bromo-4-methylphenyl substituent, and is supplied as a racemic mixture with typical purity ≥95% . The compound belongs to a chemical class that has been explored for diverse biological activities, including kinase inhibition, monoamine oxidase inhibition, and GPCR modulation, making it a candidate for screening-library procurement in early-stage drug discovery .

Why N-(2-Bromo-4-methylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide Cannot Be Replaced by a Generic Benzodioxine or Acetanilide Analog


Substituting N-(2-bromo-4-methylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide with a simpler analog—such as the unsubstituted 2,3-dihydro-1,4-benzodioxine-2-carboxamide or N-(2-bromo-4-methylphenyl)acetamide—results in a different physicochemical profile that can alter solubility, permeability, and target engagement. The target compound exhibits a predicted LogP of 3.97 and a polar surface area (PSA) of 38.07 Ų, whereas the unsubstituted scaffold has a LogP of 1.01 and PSA of 61.55 Ų, and the acetamide analog has a LogP of 1.90 and PSA of 29.1 Ų [1]. These differences exceed typical thresholds for property-based analog selection, meaning that screening hits, solubility behavior, and synthetic diversification routes cannot be assumed transferable. The quantitative evidence below details where the target compound diverges from its closest comparators in measurable, decision-relevant ways.

Quantitative Differentiation Evidence for N-(2-Bromo-4-methylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide vs. Closest Analogs


Predicted Lipophilicity (LogP) of the Target Compound vs. Unsubstituted 2,3-Dihydro-1,4-benzodioxine-2-carboxamide

The target compound exhibits a predicted octanol-water partition coefficient (LogP) of 3.97, compared to a LogP of 1.01 for the unsubstituted 2,3-dihydro-1,4-benzodioxine-2-carboxamide scaffold [1]. This represents a ΔLogP of +2.96 log units, indicating substantially higher lipophilicity. The higher LogP is driven by the 2-bromo-4-methylphenyl substituent and is expected to enhance passive membrane permeability, a critical parameter for intracellular target engagement in cell-based assays .

Lipophilicity ADME Prediction Membrane Permeability

Hydrogen Bond Acceptor (HBA) Count and Polar Surface Area (PSA): Target Compound vs. N-(2-Bromo-4-methylphenyl)acetamide

The target compound contains 4 hydrogen bond acceptors (HBA) and a topological polar surface area (tPSA) of 38.07 Ų, whereas the structurally simpler N-(2-bromo-4-methylphenyl)acetamide has only 1 HBA and a tPSA of 29.1 Ų . The additional three HBA sites in the target compound originate from the benzodioxine ring oxygens and the carboxamide carbonyl, providing a more complex hydrogen-bonding network. This difference can translate into distinct molecular recognition patterns in protein binding pockets, with the higher HBA count potentially enabling more specific ligand–target interactions .

Hydrogen Bonding Polar Surface Area Drug-Likeness

Synthetic Diversification Handle: Aryl Bromide for Cross-Coupling vs. Non-Halogenated Analogs

The ortho-bromo substituent on the phenyl ring of the target compound provides a competent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling rapid modular derivatization. In contrast, the non-halogenated unsubstituted 2,3-dihydro-1,4-benzodioxine-2-carboxamide lacks such a handle and requires de novo functionalization for analog generation . While the acetamide analog N-(2-bromo-4-methylphenyl)acetamide also carries the bromine, it lacks the benzodioxine core that provides additional hydrogen-bonding capacity and scaffold complexity .

Synthetic Chemistry Cross-Coupling Library Synthesis

Scaffold Privilege: Known Bioactivity of 2,3-Dihydro-1,4-benzodioxine Carboxamide Derivatives in Kinase and Amine Oxidase Inhibition

The 2,3-dihydro-1,4-benzodioxine carboxamide scaffold is validated in multiple pharmacologically relevant contexts. Close structural analogs include SR 3677, a potent ROCK-II inhibitor with an IC50 of ~3 nM , and a series of 2,3-dihydro-1,4-benzodioxine derivatives that inhibit monoamine oxidase B (MAO-B) with IC50 values as low as 0.045 μM [1]. Furthermore, dihydrobenzodioxine carboxamide derivatives have been claimed as 5-HT4 receptor antagonists in patent WO-2000015636-A1 [2]. While no direct bioactivity data exist for the specific target compound, the scaffold's recurrent appearance among bioactive molecules increases the a priori probability of target engagement in screening campaigns compared to structurally unrelated analogs.

Scaffold Privilege Kinase Inhibition Monoamine Oxidase

Recommended Application Scenarios for N-(2-Bromo-4-methylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide Based on Quantitative Differentiation Evidence


Screening Library Procurement for Intracellular Target Campaigns

With a predicted LogP of 3.97—significantly higher than the unsubstituted scaffold (LogP 1.01)—this compound is preferentially suited for screening libraries targeting intracellular enzymes or receptors where passive membrane permeability is rate-limiting . Procurement for cell-based phenotypic assays or high-content screening campaigns targeting cytosolic or nuclear proteins can leverage this property differentiation to access chemical space that more polar analogs cannot reach.

Fragment-Based and Scaffold-Hopping Lead Generation

The benzodioxine core has demonstrated privilege across kinase (ROCK-II IC50 ~3 nM) and amine oxidase (MAO-B IC50 0.045 μM) target classes [1]. This compound serves as a starting point for fragment-growth or scaffold-hopping programs, where the bromine handle enables rapid parallel synthesis of analog libraries via Suzuki coupling, reducing the synthetic cycle time compared to non-halogenated scaffolds .

Medicinal Chemistry SAR Expansion Around GPCR and CNS Targets

The hydrogen-bond acceptor count of 4 (vs. 1 for the simple acetanilide analog) provides additional interaction capacity with polar residues in binding pockets, making the compound a candidate for GPCR and CNS-targeted SAR campaigns where hydrogen-bonding patterns critically determine selectivity . The 5-HT4 receptor antagonist patent precedent for dihydrobenzodioxine carboxamides further supports exploration in aminergic GPCR space [2].

Chemical Biology Probe Development via Bromine-Directed Derivatization

The ortho-bromine substituent enables direct installation of affinity tags, fluorescent reporters, or biotin handles through palladium-catalyzed cross-coupling, facilitating the conversion of a screening hit into a chemical biology probe without necessitating de novo synthesis of the entire scaffold . This capability positions the compound advantageously for target identification and mechanism-of-action studies.

Quote Request

Request a Quote for N-(2-bromo-4-methylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.